UniPR129

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

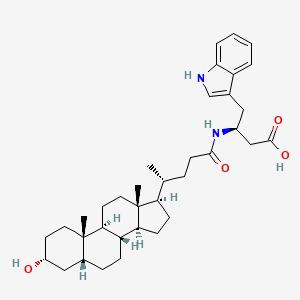

C36H52N2O4 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |

InChI Key |

JGYYGEYIQBZUCC-ZOOAIUBFSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C |

Canonical SMILES |

CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

UniPR129: A Technical Deep Dive into its Mechanism of Action as an Eph-Ephrin Antagonist

Authored by: [Your Name/Organization]

Publication Date: November 28, 2025

Version: 1.0

Abstract

UniPR129 is a novel, potent, and competitive small-molecule antagonist of the Eph-ephrin protein-protein interaction (PPI). This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the molecular interactions, cellular effects, and the signaling pathways modulated by this compound. The information presented is collated from peer-reviewed scientific literature and is supplemented with structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound's pharmacological profile.

Introduction

The Eph receptors, the largest family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer progression. The interaction between Eph receptors and ephrins triggers bidirectional signaling cascades, known as forward and reverse signaling, which regulate cell adhesion, migration, proliferation, and differentiation. Dysregulation of the Eph-ephrin system has been implicated in numerous diseases, most notably in oncology, making it an attractive target for therapeutic intervention.

This compound, an L-homo-tryptophan conjugate of lithocholic acid, emerged from a structure-based drug design approach aimed at developing potent and specific inhibitors of the Eph-ephrin interaction. It represents a significant advancement over previous small-molecule antagonists due to its improved potency and clearer mechanism of action. This whitepaper will elucidate the core mechanism by which this compound exerts its biological effects.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the ephrin-binding pocket of Eph receptors.[1] It was designed based on the computational model of the complex between the EphA2 receptor and a parent compound, UniPR126.[1] Free energy calculations predicted that this compound would exhibit a higher affinity for the EphA2 receptor, a prediction that was subsequently validated experimentally.[1]

The primary mechanism of this compound involves its direct binding to the ligand-binding domain (LBD) of Eph receptors, thereby physically occluding the binding of their natural ligands, the ephrins.[2][3] This competitive and reversible inhibition prevents the formation of the functional Eph-ephrin signaling complex, consequently blocking both forward signaling into the Eph-bearing cell and reverse signaling into the ephrin-presenting cell. Schild plot analysis has confirmed the competitive nature of this antagonism for the EphA2 receptor.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of this compound against different Eph receptors and in various functional assays.

Table 1: this compound Binding Affinity and Potency

| Target Interaction / Assay | IC₅₀ | Kᵢ | Cell Line / System | Reference |

| EphA2-ephrin-A1 Binding (ELISA) | 945 nM | 370 nM | N/A | |

| EphA2 Phosphorylation Inhibition | 5 µM | - | PC3 | |

| PC3 Cell Retraction Inhibition | 6.2 µM | - | PC3 | |

| In Vitro Angiogenesis (HUVEC) | 5.2 µM | - | HUVEC | |

| EphA1-ephrin-A1 Binding | 1.58 µM | - | N/A | |

| EphA3-ephrin-A1 Binding | 0.84 µM | - | N/A | |

| EphA4-ephrin-A1 Binding | 1.01 µM | - | N/A | |

| EphA5-ephrin-A1 Binding | 1.10 µM | - | N/A | |

| EphA6-ephrin-A1 Binding | 1.05 µM | - | N/A | |

| EphA7-ephrin-A1 Binding | 1.35 µM | - | N/A | |

| EphA8-ephrin-A1 Binding | 1.25 µM | - | N/A | |

| EphB1-ephrin-B1 Binding | 3.74 µM | - | N/A | |

| EphB2-ephrin-B1 Binding | 2.60 µM | - | N/A | |

| EphB3-ephrin-B1 Binding | 2.78 µM | - | N/A | |

| EphB4-ephrin-B1 Binding | 3.11 µM | - | N/A | |

| EphA2 Activation in HUVEC | 26.3 µM | - | HUVEC | |

| EphB4 Activation in HUVEC | 18.4 µM | - | HUVEC |

Note: Data compiled from multiple sources as cited.

Signaling Pathways Modulated by this compound

By inhibiting the Eph-ephrin interaction, this compound effectively attenuates the downstream signaling cascades. The primary pathway affected is the Eph receptor tyrosine kinase signaling.

Upon ephrin binding, Eph receptors typically cluster and autophosphorylate on specific tyrosine residues within their cytoplasmic domain. This phosphorylation creates docking sites for various downstream signaling effectors, leading to the activation of pathways such as the MAPK/ERK, PI3K/Akt, and Rho GTPase pathways, which in turn regulate cellular morphology, adhesion, and motility. This compound, by preventing the initial ligand binding and receptor activation, inhibits these downstream events.

Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro experiments. The methodologies for these are detailed below.

EphA2-ephrin-A1 ELISA Binding Assay

This assay quantifies the ability of this compound to disrupt the interaction between the EphA2 receptor and its ligand, ephrin-A1.

-

Plate Coating: 96-well high-binding ELISA plates are coated overnight with the EphA2-Fc ectodomain diluted in sterile PBS.

-

Washing and Blocking: Wells are washed and then blocked for 1 hour to prevent non-specific binding.

-

Compound Incubation: this compound, at various concentrations, is added to the wells.

-

Ligand Binding: Biotinylated ephrin-A1-Fc is then added to the wells and allowed to bind to the immobilized EphA2-Fc.

-

Detection: The amount of bound biotinylated ephrin-A1-Fc is detected using streptavidin-horseradish peroxidase (HRP) followed by a colorimetric reaction with tetra-methylbenzidine (TMB).

-

Data Analysis: The absorbance is read, and the IC₅₀ value is calculated from the dose-response curve.

EphA2 Phosphorylation Assay in PC3 Cells

This cellular assay determines the functional consequence of this compound's binding by measuring the inhibition of ligand-induced receptor phosphorylation.

-

Cell Culture: PC3 prostate cancer cells, which endogenously express EphA2, are cultured to an appropriate confluency.

-

Pre-treatment: Cells are pre-treated for 20 minutes with varying concentrations of this compound or a vehicle control (e.g., 1% DMSO).

-

Stimulation: Cells are then stimulated for 20 minutes with ephrin-A1-Fc (e.g., 0.25 µg/mL) to induce EphA2 phosphorylation.

-

Cell Lysis: Following stimulation, the cells are lysed to extract total protein.

-

Quantification: The levels of phosphorylated EphA2 are measured using a DuoSet® IC Sandwich ELISA, which specifically captures total EphA2 and detects the phosphorylated form.

-

Data Normalization: The levels of phosphorylated EphA2 are normalized to the levels in cells treated with ephrin-A1-Fc in the absence of the compound.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.

-

Cell Seeding: HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel™).

-

Treatment: The cells are treated with different concentrations of this compound.

-

Incubation: The plate is incubated for a period sufficient for tube formation to occur (e.g., 15 hours).

-

Imaging and Analysis: The formation of tubular networks is observed and quantified by microscopy. Parameters such as the number of junctions, total tube length, and number of loops are measured.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of tube formation is determined.

Selectivity Profile

This compound exhibits a degree of selectivity for EphA receptors over EphB receptors, although it is considered a pan-Eph inhibitor. The IC₅₀ values for inhibiting ephrin-A1 binding to various EphA receptors are in the range of 0.84–1.58 µM, while for ephrin-B1 binding to EphB receptors, the values are in the 2.60–3.74 µM range. Importantly, this compound does not affect the tyrosine kinase activity of other receptor tyrosine kinases, such as VEGFR2 and EGFR, indicating its specificity for the Eph-ephrin system at the level of the extracellular ligand-binding domain.

Cellular and In Vitro Functional Effects

The antagonistic action of this compound on Eph receptors translates into several key cellular effects:

-

Inhibition of Cell Retraction: In PC3 cells, stimulation with ephrin-A1 induces a characteristic cell rounding or retraction, a process mediated by EphA2. This compound effectively inhibits this morphological change with an IC₅₀ of 6.2 µM.

-

Anti-Angiogenic Activity: this compound inhibits the formation of capillary-like structures by HUVECs in vitro, demonstrating its potential to interfere with the process of angiogenesis.

-

Cell Proliferation and Toxicity: At concentrations effective for inhibiting EphA2 signaling, this compound shows minimal effects on cell proliferation and does not induce cytotoxicity, apoptosis, or changes in the cell cycle.

Conclusion

This compound is a well-characterized small-molecule inhibitor of the Eph-ephrin signaling axis. Its mechanism of action is centered on competitive and reversible antagonism at the ephrin-binding site of Eph receptors. This leads to the inhibition of ligand-induced receptor activation and downstream signaling, resulting in potent anti-angiogenic effects and modulation of cancer cell morphology in vitro. The favorable potency and clear mechanism of action make this compound a valuable pharmacological tool for investigating the roles of the Eph-ephrin system and a promising lead compound for the development of novel therapeutics targeting pathologies driven by aberrant Eph receptor signaling. However, it is important to note that poor pharmacokinetic properties have hampered its in vivo applications, prompting further medicinal chemistry efforts to identify analogs with improved bioavailability.

References

- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

UniPR129: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

A Competitive Antagonist of the EphA2-ephrin-A1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of UniPR129, a potent and competitive small-molecule antagonist of the EphA2 receptor. This compound represents a significant advancement in the development of pharmacological tools to probe the Eph-ephrin signaling system, a key player in cancer progression and angiogenesis.

Discovery of this compound: A Computationally-Driven Approach

This compound was developed through a rational drug design strategy, building upon the known interaction of lithocholic acid with the EphA2 receptor.[1] Computational modeling and docking studies were employed to optimize the structure of a parent compound, leading to the design of this compound as the L-homo-tryptophan conjugate of lithocholic acid.[1][2] This design aimed to enhance the binding affinity and potency compared to earlier antagonists.[2] In silico experiments predicted that this compound would form a more stable energetic complex with the EphA2 receptor, a prediction that was subsequently validated by experimental data.[1]

Logical Workflow for the Discovery of this compound

References

UniPR129: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR129 is a potent and selective small molecule antagonist of the Eph/ephrin protein-protein interaction. Structurally, it is an L-β-homotryptophan conjugate of lithocholic acid. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays are provided, and its mechanism of action within the EphA2 signaling pathway is illustrated. The quantitative data presented herein is intended to serve as a valuable resource for researchers engaged in the fields of oncology, neuroscience, and drug discovery.

Chemical Structure and Identifiers

This compound is a synthetic molecule derived from the conjugation of the secondary bile acid, lithocholic acid, with L-β-homotryptophan. This structural modification confers its specific antagonistic activity towards Eph receptors.

| Identifier | Value |

| IUPAC Name | (3R)-3-(1H-indol-3-ylmethyl)-4-(((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)formamido)butanoic acid |

| SMILES String | C[C@@]12--INVALID-LINK--CCC(N--INVALID-LINK--=O)CC3=CNC4=CC=CC=C34)=O">C@([H])[C@@]5([H])--INVALID-LINK--CC6)([H])CC5)C">C@([H])CC1 |

| InChI Key | InChIKey=XJLXINKUBYWJLW-QZJRGGCBSA-N |

| Molecular Formula | C36H52N2O4 |

| Molecular Weight | 576.81 g/mol |

| CAS Number | 1639159-47-9 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 50 mg/mL | [2] |

| Predicted logP | 5.8 | (Predicted) |

| Purity | ≥98% (HPLC) | [2] |

Biological Activity

This compound is a competitive antagonist of the EphA2-ephrin-A1 interaction, a key signaling pathway involved in various physiological and pathological processes, including angiogenesis and cancer progression.

| Parameter | Value | Assay | Source |

| IC50 (EphA2-ephrin-A1) | 945 nM | ELISA Binding Assay | [1] |

| Ki (EphA2-ephrin-A1) | 370 nM | ELISA Binding Assay | [1] |

| IC50 (EphA2 Phosphorylation) | 5 µM | PC3 cells | |

| IC50 (PC3 Cell Retraction) | 6.2 µM | PC3 cells | |

| IC50 (In vitro Angiogenesis) | 5.2 µM | HUVECs |

Signaling Pathway

This compound exerts its biological effects by inhibiting the forward signaling of the EphA2 receptor. Upon binding of its ligand, ephrin-A1, the EphA2 receptor is autophosphorylated, initiating a downstream signaling cascade that regulates cell adhesion, migration, and proliferation. This compound competitively binds to the ligand-binding domain of EphA2, preventing the interaction with ephrin-A1 and subsequent receptor activation.

Caption: EphA2 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

ELISA Binding Assay for EphA2-ephrin-A1 Interaction

This assay quantifies the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.

Materials:

-

Recombinant human EphA2-Fc (extracellular domain)

-

Biotinylated recombinant human ephrin-A1-Fc

-

96-well high-binding polystyrene plates

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay buffer (e.g., PBS)

-

This compound

Procedure:

-

Coat the 96-well plate with EphA2-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add serial dilutions of this compound to the wells.

-

Add a constant concentration of biotinylated ephrin-A1-Fc (e.g., a concentration that gives ~80% of the maximum signal) to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PC3 Cell Retraction Assay

This assay assesses the functional antagonism of this compound on EphA2-mediated cell morphology changes.

Materials:

-

PC3 prostate cancer cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Ephrin-A1-Fc

-

This compound

-

Fibronectin-coated plates or coverslips

-

Microscope with imaging capabilities

Procedure:

-

Seed PC3 cells onto fibronectin-coated plates or coverslips and allow them to adhere and spread overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a sub-maximal concentration of ephrin-A1-Fc (e.g., 1 µg/mL).

-

Incubate for 20-30 minutes at 37°C.

-

Fix the cells with 4% paraformaldehyde.

-

Image the cells using a phase-contrast or fluorescence microscope.

-

Quantify cell retraction by measuring the cell area or by counting the number of retracted cells.

-

Calculate the IC50 value for the inhibition of cell retraction.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Matrigel or other basement membrane extract

-

This compound

-

96-well plates

-

Microscope with imaging capabilities

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

-

Image the tube formation using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

-

Calculate the IC50 value for the inhibition of tube formation.

Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to functional characterization.

Caption: A generalized workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor of the Eph/ephrin signaling pathway with demonstrated activity in various in vitro models of cancer and angiogenesis. Its defined chemical structure, along with the available data on its physicochemical and biological properties, makes it a valuable tool for further research into the roles of EphA2 signaling in health and disease, and as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.

References

UniPR129 as an EphA2-Ephrin-A1 Interaction Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UniPR129, a potent small molecule antagonist of the EphA2-ephrin-A1 interaction. The Eph (erythropoietin-producing hepatocellular carcinoma) receptors, the largest family of receptor tyrosine kinases, and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing significant roles in both physiological and pathological processes, including tumorigenesis.[1][2] The EphA2 receptor, in particular, is frequently overexpressed in a variety of solid tumors, with its expression levels often correlating with poor clinical prognosis.[1][2] This has made the EphA2-ephrin signaling axis a compelling target for cancer therapy. This compound, a derivative of lithocholic acid, has emerged as a valuable pharmacological tool for investigating this system and as a promising lead compound for the development of novel anti-cancer agents.[1]

Core Properties and Mechanism of Action

This compound is the L-homo-tryptophan conjugate of lithocholic acid. It functions as a competitive antagonist, directly binding to the ligand-binding domain of Eph receptors and thereby preventing the interaction with their natural ephrin ligands. This blockade inhibits the canonical, ligand-dependent signaling pathway. Saturation binding assays and Schild plot analysis have confirmed the competitive nature of this compound's antagonism at the EphA2 receptor.

Quantitative Data

The following tables summarize the key quantitative metrics defining the potency and cellular activity of this compound.

Table 1: Binding Affinity and Inhibitory Potency of this compound

This compound acts as a pan-Eph receptor inhibitor, blocking the interaction of both ephrin-A1 and ephrin-B1 with their respective Eph receptors. Its highest potency is observed against the EphA2-ephrin-A1 interaction.

| Target Interaction | Assay Type | Parameter | Value | Reference |

| EphA2-ephrin-A1 | ELISA Binding Assay | IC₅₀ | 945 nM | |

| EphA2-ephrin-A1 | ELISA Binding Assay | Kᵢ | 370 nM | |

| EphA Receptors-ephrin-A1 | ELISA Binding Assay | IC₅₀ Range | 840 nM - 1.54 µM | |

| EphB Receptors-ephrin-B1 | ELISA Binding Assay | IC₅₀ Range | 2.6 µM - 3.74 µM |

Table 2: Cellular and Functional Activity of this compound

In cell-based assays, this compound effectively inhibits the functional consequences of EphA2 activation at low micromolar concentrations without inducing cytotoxicity.

| Cellular Process | Cell Line | Parameter | Value | Reference |

| EphA2 Phosphorylation | PC3 | IC₅₀ | 5 µM | |

| Cell Retraction | PC3 | IC₅₀ | 6.2 µM | |

| In Vitro Angiogenesis | HUVEC | IC₅₀ | 5.2 µM | |

| EphA2 Activation in HUVEC | HUVEC | IC₅₀ | 26.3 µM | |

| EphB4 Activation in HUVEC | HUVEC | IC₅₀ | 18.4 µM |

EphA2 Signaling and Inhibition by this compound

EphA2 signaling is complex, with dual roles in cancer. The canonical, ligand-dependent pathway is often considered tumor-suppressive. Conversely, a non-canonical, ligand-independent pathway can promote malignancy. This compound specifically targets the canonical pathway by blocking the initial ligand-receptor interaction, thereby inhibiting downstream signaling events initiated by ephrin-A1 binding.

Experimental Protocols & Workflow

The following protocols are foundational for evaluating EphA2-ephrin-A1 interaction inhibitors like this compound.

Protocol 1: ELISA Binding Assay for EphA2-ephrin-A1 Interaction

This assay quantifies the ability of a compound to disrupt the binding between the EphA2 receptor and its ligand, ephrin-A1.

-

Plate Coating: Immobilize recombinant EphA2-Fc ectodomain onto high-binding 96-well ELISA plates overnight at 4°C.

-

Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.

-

Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Inhibitor Incubation: Add serial dilutions of this compound (or test compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Ligand Binding: Add a constant concentration of biotinylated ephrin-A1-Fc to the wells and incubate for 2 hours at room temperature to allow for competitive binding.

-

Detection: Wash plates. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

-

Substrate Reaction: Wash plates. Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.

-

Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based EphA2 Phosphorylation Assay

This western blot-based assay measures the inhibition of ligand-induced EphA2 autophosphorylation in a cellular context.

-

Cell Culture: Plate EphA2-expressing cells (e.g., PC3 prostate cancer cells) and grow to 80-90% confluency.

-

Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control for 20-30 minutes.

-

Ligand Stimulation: Stimulate the cells with pre-clustered ephrin-A1-Fc (e.g., 0.25-1 µg/mL) for 20 minutes to induce EphA2 phosphorylation.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Immunoprecipitation (Optional but Recommended): Incubate lysates with an anti-EphA2 antibody to immunoprecipitate the receptor.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-EphA2 (p-EphA2). Subsequently, strip and re-probe the membrane with an antibody for total EphA2 as a loading control.

-

Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify band intensity to determine the ratio of p-EphA2 to total EphA2 and calculate the IC₅₀ for phosphorylation inhibition.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.

-

Matrigel Coating: Coat wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Preparation: Suspend Human Umbilical Vein Endothelial Cells (HUVECs) in a low-serum medium.

-

Treatment: Treat the HUVEC suspension with various concentrations of this compound or vehicle control.

-

Seeding: Seed the treated HUVECs onto the prepared Matrigel-coated plates.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

Imaging: Visualize the formation of tube-like structures using a light microscope and capture images.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Analysis: Determine the IC₅₀ value for the inhibition of angiogenesis.

In Vivo Studies and Bioavailability

While a potent in vitro tool, the utility of this compound in vivo has been hampered by poor oral bioavailability. However, in a study using APC min/J mice, a model for intestinal adenoma formation, oral administration of this compound (30 mg/kg, every other day) was shown to slow tumor development, reducing the formation of adenomas in the ileum. This suggests that despite systemic limitations, this compound may exert local effects in the gastrointestinal tract. These findings have spurred the development of derivatives with improved pharmacokinetic properties.

Conclusion

This compound is a well-characterized, potent, and competitive pan-Eph receptor antagonist that effectively blocks the EphA2-ephrin-A1 interaction. It serves as a critical pharmacological tool for dissecting EphA2 signaling in cancer biology and angiogenesis. The comprehensive data on its binding affinity, cellular activity, and functional effects validate its mechanism of action. While its poor bioavailability limits its systemic therapeutic application, this compound remains a benchmark antagonist and a foundational lead compound for the design of next-generation Eph-ephrin inhibitors with enhanced drug-like properties for clinical development.

References

- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruption of Cellular Signaling Cascades by UniPR129: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR129 is a potent and selective small-molecule antagonist of the Eph-ephrin protein-protein interaction, demonstrating competitive inhibition of the EphA2-ephrin-A1 binding.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates cellular signaling cascades. By competitively binding to the ligand-binding domain of Eph receptors, this compound effectively inhibits the activation of EphA2 and EphB4, leading to the attenuation of downstream signaling pathways that are crucial in physiological and pathological processes, including angiogenesis and cell migration.[2] This document summarizes the quantitative effects of this compound, details the experimental protocols for assessing its activity, and provides visual representations of the affected signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound, a conjugate of L-homo-tryptophan and lithocholic acid, acts as a competitive antagonist at the ephrin-binding site of Eph receptors.[2] This binding prevents the interaction between Eph receptors and their ephrin ligands, thereby inhibiting the initiation of forward signaling cascades within the cell. The primary target of this compound is the EphA2 receptor, a key player in various cellular processes that are often dysregulated in cancer.

Quantitative Effects of this compound on Eph-ephrin Interaction and Receptor Phosphorylation

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data on the effects of this compound on EphA2-ephrin-A1 binding and the phosphorylation of EphA2 and EphB4 receptors.

| Parameter | Value | Cell Line/System | Reference |

| Ki (EphA2-ephrin-A1) | 370 nM | ELISA Binding Assay | |

| IC50 (EphA2-ephrin-A1) | 945 nM | ELISA Binding Assay | |

| IC50 (EphA2 Phosphorylation) | 26.3 µM | HUVECs | |

| IC50 (EphB4 Phosphorylation) | 18.4 µM | HUVECs |

Table 1: Inhibitory constants of this compound on EphA2-ephrin-A1 interaction and receptor phosphorylation.

| Functional Assay | IC50 | Cell Line | Reference |

| PC3 Cell Retraction | 6.2 µM | PC3 | |

| In Vitro Angiogenesis | 5.2 µM | HUVECs |

Table 2: Functional inhibitory concentrations of this compound.

Downstream Cellular Signaling Cascades Modulated by this compound

The inhibition of Eph receptor activation by this compound has significant consequences on downstream intracellular signaling pathways. The primary cascades affected include the Ras/MAPK pathway, the PI3K/Akt pathway, and the Rho GTPase signaling pathway. These pathways are central to the regulation of cell proliferation, survival, migration, and morphology.

The Ras/MAPK Pathway

EphA2 activation can modulate the Ras/MAPK signaling pathway, which is critical for cell proliferation and differentiation. Ligand-mediated activation of EphA2 has been shown to lead to the phosphorylation and activation of ERK (Extracellular signal-regulated kinase). By blocking EphA2 activation, this compound is anticipated to prevent the downstream activation of the Ras-Raf-MEK-ERK cascade. A related compound, UniPR1331, has been shown to promote ERK1/2 phosphorylation in PC3 cells, suggesting a complex interplay that may be cell-context dependent.

The PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. EphA2 signaling can negatively regulate the Akt-mTORC1 pathway. Specifically, ephrin-A1-dependent EphA2 activation can lead to a significant reduction in the phosphorylation of Akt at threonine 308 and serine 473, indicating its inhibition. Therefore, as an antagonist, this compound is expected to prevent this ligand-induced dephosphorylation, thereby potentially maintaining Akt activity. However, the overall effect is likely to be context-dependent, as EphA2 signaling can also promote cell migration in a ligand-independent manner through Akt-mediated phosphorylation of EphA2 at serine 897.

Rho GTPase Signaling

Ephrin-A1-induced activation of EphA2 is known to stimulate the activity of RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton, leading to cell rounding and retraction. This compound has been demonstrated to inhibit ephrin-A1-induced cell retraction in PC3 prostate cancer cells with an IC50 of 6.2 µM, indicating its ability to block the downstream activation of the RhoA pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

EphA2-ephrin-A1 ELISA Binding Assay

This assay is used to quantify the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.

-

Plate Coating: 96-well high-binding ELISA plates are coated with 1 µg/mL of EphA2-Fc in sterile PBS and incubated overnight at 4°C.

-

Washing and Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% BSA in PBS for 1 hour at 37°C.

-

Compound Incubation: this compound at various concentrations is added to the wells, followed by the addition of biotinylated ephrin-A1-Fc. The plate is then incubated for 2 hours at 37°C.

-

Detection: After washing, streptavidin-HRP is added and incubated for 1 hour. The reaction is developed using a TMB substrate solution and stopped with 2N H2SO4.

-

Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.

Receptor Phosphorylation Assay

This assay measures the effect of this compound on the ligand-induced phosphorylation of Eph receptors.

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved and then pre-treated with various concentrations of this compound for 20 minutes.

-

Ligand Stimulation: Cells are stimulated with 0.25 µg/mL ephrin-A1-Fc for EphA2 phosphorylation or 2 µg/mL preclustered ephrin-B2-Fc for EphB4 phosphorylation for 20 minutes.

-

Cell Lysis: Cells are lysed, and the protein concentration is determined.

-

ELISA: The levels of phosphorylated EphA2 and EphB4 are measured using specific DuoSet® IC Sandwich ELISAs according to the manufacturer's protocol.

-

Data Analysis: The results are normalized to the levels in cells treated with the ligand alone. The IC50 values are determined from the dose-response curves.

PC3 Cell Retraction Assay

This assay assesses the functional effect of this compound on cell morphology changes induced by ephrin-A1.

-

Cell Seeding: PC3 cells are seeded in a 96-well plate.

-

Compound Treatment: Cells are pre-incubated with different concentrations of this compound for 20 minutes.

-

Ephrin-A1 Stimulation: Ephrin-A1-Fc is added to the wells to induce cell rounding and retraction.

-

Imaging: After a defined incubation period, images of the cells are captured using a microscope.

-

Quantification: The percentage of rounded cells is quantified, and the IC50 for the inhibition of cell retraction is calculated.

Western Blotting for Downstream Signaling Proteins

This protocol is a general guideline for assessing the phosphorylation status of key downstream signaling proteins like ERK and Akt.

-

Cell Treatment and Lysis: Cells are treated with this compound and/or the appropriate ligand (e.g., ephrin-A1) for the desired time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-Akt). The membrane is subsequently incubated with an HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies for the total forms of the proteins to ensure equal loading. The band intensities are quantified using densitometry software.

RhoA Activation Assay (Pull-down Assay)

This assay measures the levels of active, GTP-bound RhoA.

-

Cell Treatment and Lysis: Cells are treated as required and then lysed in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down: The cell lysates are incubated with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to active (GTP-bound) RhoA.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted and subjected to Western blotting using an anti-RhoA antibody to detect the amount of active RhoA. A sample of the total cell lysate is also run to determine the total RhoA levels.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and the workflows of the key experimental assays.

Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor, preventing its activation.

Caption: Downstream signaling pathways modulated by EphA2 receptor activation.

Caption: Workflow for the EphA2 receptor phosphorylation assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the Eph-ephrin system in cellular signaling. Its well-defined competitive antagonistic mechanism of action and its potent inhibitory effects on EphA2 and EphB4 activation make it a strong candidate for further development as a therapeutic agent. By disrupting the Eph-ephrin interaction, this compound effectively modulates key signaling cascades, including the Ras/MAPK, PI3K/Akt, and Rho GTPase pathways, which are fundamental to cell behavior and are often implicated in disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working to further elucidate the therapeutic potential of targeting the Eph-ephrin system.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

UniPR129: A Technical Guide to a Novel Eph-Ephrin Antagonist for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UniPR129, a small molecule antagonist of the Eph-ephrin protein-protein interaction, for its application in cancer research. It details the molecule's mechanism of action, summarizes key preclinical findings, and provides methodologies for relevant experiments.

Introduction: Targeting the Eph-Ephrin System in Oncology

The Eph (erythropoietin-producing hepatocellular carcinoma) receptors are the largest family of receptor tyrosine kinases (RTKs) in humans and are activated by their membrane-bound ligands, the ephrins.[1][2] This system is a key regulator of cell-cell communication, playing critical roles in developmental processes such as axonal guidance and bone remodeling.[3] In the context of cancer, the Eph-ephrin system is frequently overexpressed and dysregulated, contributing to tumorigenesis, angiogenesis, metastasis, and cancer stem cell maintenance.[1][4]

The interaction between Eph receptors and ephrins triggers bidirectional signaling: "forward" signaling into the Eph-bearing cell and "reverse" signaling into the ephrin-bearing cell. This signaling is implicated in cancer progression, making the Eph-ephrin system a promising therapeutic target. However, the development of small molecule inhibitors has been challenging due to issues with chemical stability and potency.

This compound, the L-homo-Trp conjugate of lithocholic acid, emerged from computational design as a potent and competitive antagonist of the Eph-ephrin interaction. This guide explores its mechanism, preclinical efficacy, and the experimental protocols used for its validation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the ephrin-binding domain of Eph receptors. It physically blocks the interaction between Eph receptors and their ephrin ligands, thereby inhibiting the initiation of downstream signaling cascades.

Key Mechanistic Features:

-

Competitive Antagonism: this compound directly competes with ephrins for binding to Eph receptors. This was demonstrated by a parallel rightward shift in saturation dose-response curves with no significant change in the maximal response in binding assays.

-

Pan-Eph Inhibition: The molecule inhibits the interaction between both EphA and EphB receptor subclasses and their respective ephrin ligands.

-

Selectivity: While being a pan-Eph inhibitor, this compound shows a slight preference for EphA receptors over EphB receptors. Importantly, it does not significantly affect the kinase activity of other RTKs, such as VEGFR2 and EGFR, at concentrations where it effectively blocks EphA2 activation.

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

References

Investigating the pharmacology of UniPR129

An In-depth Technical Guide to the Pharmacology of UniPR129

This document provides a comprehensive overview of the pharmacological properties of this compound, a novel small molecule antagonist of the Eph-ephrin protein-protein interaction (PPI). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Eph receptor tyrosine kinase family.

Introduction

This compound, the L-homo-tryptophan conjugate of lithocholic acid, is a potent and competitive antagonist of the interaction between Eph receptors and their ephrin ligands.[1][2] Developed through a structure-based drug design approach building upon its predecessor, UniPR126, this compound represents a significant advancement in the field due to its improved potency and favorable cytotoxicity profile.[1][3] The Eph-ephrin system is a key regulator of various physiological and pathological processes, including angiogenesis and tumorigenesis, making this compound a valuable pharmacological tool and a promising lead compound for therapeutic development.[1]

Pharmacodynamics

Mechanism of Action

This compound functions as a direct, competitive antagonist at the ephrin-binding site of Eph receptors. By occupying this site, it physically prevents the binding of natural ephrin ligands, thereby inhibiting the subsequent activation and phosphorylation of the Eph receptor (forward signaling). Computational modeling and experimental data confirm that this compound binds reversibly to the EphA2 receptor.

Caption: Mechanism of Action of this compound.

In Vitro Binding Affinity and Potency

This compound demonstrates high-affinity binding to Eph receptors, effectively disrupting the EphA2-ephrin-A1 interaction in the nanomolar range. Its potency has been quantified through various biochemical assays.

| Assay | Target | Parameter | Value | Reference |

| ELISA Binding Assay | EphA2-ephrin-A1 | IC₅₀ | 945 nM | |

| ELISA Binding Assay | EphA2-ephrin-A1 | Kᵢ | 370 nM | |

| ELISA Binding Assay | EphA2-ephrin-A1 | Kᵢ | 345 nM |

Receptor Selectivity Profile

While potent against EphA2, this compound exhibits broad activity across the Eph receptor family, with a slight preference for EphA subtypes over EphB subtypes.

| Receptor Class | Ligand | IC₅₀ Range | Reference |

| EphA Receptors (A1-A8) | ephrin-A1 | 0.84 - 1.58 µM | |

| EphB Receptors (B1-B4, B6) | ephrin-B1 | 2.60 - 3.74 µM |

Cellular and Functional Activity

This compound effectively antagonizes Eph receptor signaling in cellular contexts, leading to the inhibition of key pathological processes such as angiogenesis. It demonstrates low micromolar potency in functional assays without inducing significant cytotoxicity.

| Assay Type | Cell Line | Effect Measured | Parameter | Value | Reference |

| Functional Assay | PC3 (Prostate Cancer) | Inhibition of EphA2 Phosphorylation | IC₅₀ | 5 µM | |

| Cell Morphology | PC3 (Prostate Cancer) | Inhibition of Cell Retraction | IC₅₀ | 6.2 µM | |

| Angiogenesis Assay | HUVEC | Inhibition of Tube Formation | IC₅₀ | 5.2 µM | |

| Functional Assay | HUVEC | Inhibition of ephrin-A1-induced EphA2 Activation | IC₅₀ | 26.3 µM | |

| Functional Assay | HUVEC | Inhibition of ephrin-B2-induced EphB4 Activation | IC₅₀ | 18.4 µM |

In Vivo Pharmacology

This compound has been shown to be orally active. In preclinical models, administration of this compound at 30 mg/kg every other day via oral gavage resulted in a reduction in tumor development in APC min/J mice, a model for colorectal cancer.

Experimental Protocols

ELISA Binding Assay for EphA2-ephrin-A1 Interaction

This protocol details the method used to quantify the inhibitory effect of this compound on the binding of ephrin-A1 to the EphA2 receptor.

-

Plate Coating: Immobilize the EphA2-Fc ectodomain on high-binding 96-well ELISA plates by incubating overnight with a solution of the receptor in sterile PBS.

-

Washing and Blocking: Wash the wells and block for 1 hour to prevent non-specific binding.

-

Compound Incubation: Add this compound at various concentrations to the wells.

-

Ligand Addition: Add biotinylated ephrin-A1-Fc to the wells and incubate to allow binding to the immobilized receptor.

-

Detection: Wash the wells to remove unbound ligand. Add streptavidin-HRP, which binds to the biotinylated ephrin-A1-Fc.

-

Signal Generation: Add tetra-methylbenzidine (TMB) substrate. The HRP enzyme catalyzes a colorimetric reaction.

-

Quantification: Stop the reaction and measure the absorbance using an ELISA plate reader. The signal intensity is proportional to the amount of EphA2-ephrin-A1 binding.

-

Data Analysis: Calculate IC₅₀ values by plotting the dose-response curve of this compound.

Caption: Experimental workflow for the ELISA binding assay.

EphA2 Phosphorylation Assay in PC3 Cells

This protocol describes the method to assess the functional antagonism of this compound on EphA2 activation in a cellular environment.

-

Cell Culture: Culture PC3 prostate cancer cells, which endogenously express the EphA2 receptor.

-

Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., 1% DMSO) for 20 minutes.

-

Stimulation: Stimulate the cells with 0.25 μg·mL⁻¹ ephrin-A1-Fc for 20 minutes to induce EphA2 phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

ELISA: Measure the level of phosphorylated EphA2 in the cell lysates using a sandwich ELISA kit (e.g., R&D Systems DuoSet® IC).

-

A specific capture antibody for EphA2 is coated on the plate.

-

Cell lysate is added, and EphA2 is captured.

-

A detection antibody specific for phosphorylated tyrosine is used to detect the level of EphA2 activation.

-

-

Data Analysis: Normalize the phosphorylated EphA2 levels to the levels in cells stimulated with ephrin-A1-Fc in the absence of the compound. Calculate the IC₅₀ value for inhibition of phosphorylation.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol is used to evaluate the anti-angiogenic effects of this compound.

-

Plate Preparation: Coat wells of a 96-well plate with Matrigel™ and allow it to solidify.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel™.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for approximately 15 hours to allow for the formation of capillary-like tube structures.

-

Imaging: Capture images of the tube networks using an inverted microscope.

-

Quantification: Analyze the images using software (e.g., ImageJ) to quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of angiogenesis.

Cytotoxicity and Cell Proliferation Assays

These assays determine the effect of this compound on cell viability and growth.

-

LDH Assay (Cytotoxicity):

-

Incubate PC3 cells with this compound for 2 hours.

-

Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity and cell death.

-

-

MTT Assay (Proliferation):

-

Incubate PC3 cells with this compound for 72 hours.

-

Add MTT reagent to the wells. Metabolically active cells convert MTT into formazan crystals.

-

Solubilize the crystals with DMSO and measure the absorbance. The signal is proportional to the number of viable, proliferating cells.

-

References

- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

UniPR129: A Technical Guide to its Selectivity for Eph Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR129 has emerged as a significant small molecule antagonist of the Eph-ephrin signaling pathway, a critical regulator of numerous physiological and pathological processes, including angiogenesis and tumorigenesis.[1][2] This technical guide provides an in-depth analysis of this compound's selectivity for Eph receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Selectivity Profile of this compound

This compound is a competitive antagonist that functions by disrupting the interaction between Eph receptors and their ephrin ligands.[3] It is a derivative of lithocholic acid conjugated with L-homo-tryptophan.[1][3] The molecule exhibits a notable preference for EphA receptor subtypes over EphB subtypes.

Quantitative Binding and Functional Inhibition Data

The following tables summarize the key quantitative data on the inhibitory activity of this compound against various Eph receptor subtypes.

Table 1: Inhibition of Ephrin Binding by this compound

| Eph Receptor Subtype | Ligand Used | Assay Type | IC50 (µM) | Ki (nM) | Source |

| EphA2 | ephrin-A1-Fc | ELISA | 0.945 | 370 | |

| EphA (general) | ephrin-A1-Fc | ELISA | 0.84 - 1.58 | Not Reported | |

| EphB (general) | ephrin-B1-Fc | ELISA | 2.60 - 3.74 | Not Reported |

Table 2: Inhibition of Eph Receptor Phosphorylation and Functional Assays by this compound

| Target/Process | Cell Line | Assay Type | IC50 (µM) | Source |

| EphA2 Phosphorylation | PC3 | Cellular | ~5 | |

| EphA2 Phosphorylation | HUVEC | Cellular | 26.3 | |

| EphB4 Phosphorylation | HUVEC | Cellular | 18.4 | |

| PC3 Cell Retraction | PC3 | Functional | 6.2 | |

| In vitro Angiogenesis | HUVEC | Functional | 5.2 |

Experimental Protocols

ELISA Binding Assay for Eph-ephrin Interaction

This protocol outlines the methodology used to determine the inhibitory constant (Ki) and IC50 of this compound on the EphA2-ephrin-A1 interaction.

Methodology:

-

Immobilization: The ectodomain of the EphA2 receptor fused to an Fc fragment (EphA2-Fc) is immobilized on ELISA plates.

-

Inhibition: this compound is added to the wells at varying concentrations.

-

Ligand Binding: Biotinylated ephrin-A1-Fc is then added to the wells.

-

Detection: The binding of biotinylated ephrin-A1-Fc is detected using streptavidin-horseradish peroxidase (HRP) followed by a colorimetric reaction with tetra-methylbenzidine.

-

Data Analysis: The dose-dependent inhibition curve is generated to calculate the IC50 value. The Ki value is determined using the Cheng-Prusoff equation, assuming a competitive mechanism of action.

Cellular Eph Receptor Phosphorylation Assay

This protocol details the method to assess the inhibitory effect of this compound on the activation of Eph receptors in a cellular context.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., PC3) are cultured to confluence.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 20 minutes).

-

Stimulation: The cells are then stimulated with the respective ephrin ligand (e.g., ephrin-A1-Fc for EphA2, pre-clustered ephrin-B2-Fc for EphB4) for a defined period (e.g., 20 minutes).

-

Lysis and Immunoprecipitation: Cells are lysed, and the Eph receptor of interest is immunoprecipitated.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.

-

Data Analysis: The band intensities are quantified and normalized to the total amount of the immunoprecipitated receptor to determine the IC50 for phosphorylation inhibition.

Signaling Pathway Inhibition by this compound

This compound acts as a competitive antagonist at the ephrin-binding site of Eph receptors. This prevents the binding of ephrin ligands, thereby inhibiting the initiation of "forward signaling" into the Eph receptor-expressing cell.

Conclusion

This compound is a potent antagonist of the Eph-ephrin system with a clear, albeit modest, selectivity for EphA receptors over EphB receptors. Its ability to competitively inhibit the ligand-receptor interaction translates into the effective blockade of downstream signaling pathways that control critical cellular processes such as angiogenesis and cell morphology. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and the broader field of Eph receptor antagonism.

References

- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UniPR129 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing UniPR129, a potent and competitive small-molecule antagonist of the Eph-ephrin receptor interaction, in various cell-based assays. This compound effectively inhibits the binding of ephrin ligands to Eph receptors, particularly EphA2, making it a valuable tool for studying Eph receptor signaling in cancer biology, angiogenesis, and neuroscience.[1][2][3]

Introduction to this compound

This compound is a derivative of lithocholic acid designed to competitively block the ephrin-binding pocket of Eph receptors.[1][2] It has been shown to disrupt the EphA2-ephrin-A1 interaction with a high affinity, leading to the inhibition of downstream signaling pathways that control cell morphology, adhesion, migration, and proliferation. These notes detail its application in assays for receptor activation, cell morphology changes, and angiogenesis.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | System | Parameter | Value | Reference |

| ELISA Binding Assay | EphA2-ephrin-A1 | Kᵢ | 370 nM | |

| ELISA Binding Assay | EphA2-ephrin-A1 | IC₅₀ | 945 nM | |

| EphA2 Phosphorylation Inhibition | PC3 cells | IC₅₀ | ~5 µM | |

| Cell Retraction Inhibition | PC3 cells | IC₅₀ | 6.2 µM | |

| In Vitro Angiogenesis (Tube Formation) | HUVECs | Effective Concentration | 1.5-25 µM |

Signaling Pathway

The following diagram illustrates the canonical EphA2 forward signaling pathway and the inhibitory action of this compound. Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound competitively binds to the ligand-binding domain of EphA2, preventing ephrin-A1 binding and subsequent receptor activation and downstream signaling.

Caption: EphA2 signaling pathway and this compound inhibition.

Experimental Protocols

Inhibition of EphA2 Receptor Phosphorylation

This assay assesses the ability of this compound to inhibit the ligand-induced phosphorylation of the EphA2 receptor in a cellular context. Prostate cancer cells (PC3) are a suitable model as they endogenously express EphA2.

Materials:

-

PC3 cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound (stock solution in DMSO)

-

Ephrin-A1-Fc (recombinant human)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture: Seed PC3 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1.5 µM to 25 µM) or DMSO (vehicle control) for 20 minutes at 37°C.

-

Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 0.5 µg/mL) for 20 minutes at 37°C.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-EphA2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-EphA2 antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated EphA2 relative to the total EphA2. Calculate the IC₅₀ value for this compound.

Caption: Western blot workflow for EphA2 phosphorylation.

Inhibition of Cell Retraction

This assay visually assesses the functional antagonism of this compound by monitoring its ability to prevent ephrin-A1-induced cell rounding and retraction in PC3 cells.

Materials:

-

PC3 cells

-

Glass coverslips

-

Serum-free cell culture medium

-

This compound

-

Ephrin-A1-Fc

-

Fc fragment (control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Rhodamine-phalloidin (for F-actin staining)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed PC3 cells on glass coverslips in a 24-well plate and allow them to adhere and spread.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 20 minutes.

-

Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (0.5 µg/mL) or Fc fragment as a control for 10 minutes.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 for 5 minutes.

-

-

Staining:

-

Stain the F-actin cytoskeleton with rhodamine-phalloidin.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of retracted (rounded) cells in multiple fields of view for each condition.

-

Calculate the IC₅₀ for the inhibition of cell retraction.

-

Caption: Cell retraction assay workflow.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the anti-angiogenic potential of this compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells (HUVECs) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel® or other basement membrane extract

-

96-well plate

-

This compound

-

Calcein AM or other viability stain

Protocol:

-

Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound (e.g., 1.5 µM to 25 µM).

-

Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.

-

Incubation: Incubate the plate at 37°C for 6-18 hours to allow for tube formation.

-

Imaging:

-

(Optional) Stain the cells with Calcein AM for better visualization.

-

Capture images of the tube network using a microscope.

-

-

Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Compare the results from this compound-treated wells to the vehicle control.

-

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of this compound at the concentrations used in the functional assays to ensure that the observed effects are not due to cell death. Standard assays such as MTT, LDH, or live/dead cell staining can be employed. Studies have shown that this compound does not exhibit significant cytotoxicity in PC3 cells at concentrations up to 50 µM after 72 hours of treatment.

References

- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for UniPR129 in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR129 is a potent and selective small molecule antagonist of the Eph/ephrin signaling pathway, a key regulator of angiogenesis.[1][2][3] It competitively inhibits the interaction between the EphA2 receptor and its ephrin-A1 ligand, playing a crucial role in tumor progression and other angiogenesis-dependent pathologies.[1][4] These application notes provide a detailed protocol for utilizing this compound in an in vitro angiogenesis assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess its anti-angiogenic properties.

Mechanism of Action

This compound functions by disrupting the EphA2-ephrin-A1 interaction, which is critical for endothelial cell migration and the subsequent formation of capillary-like structures. The anti-angiogenic activity of this compound is primarily attributed to its ability to inhibit cell migration without directly affecting VEGFR2 activation.

Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relevant in vitro assays.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Kᵢ (EphA2-ephrin-A1) | 370 nM | ELISA Binding Assay | |

| IC₅₀ (EphA2-ephrin-A1) | 945 nM | ELISA Binding Assay | |

| IC₅₀ (In Vitro Angiogenesis) | 5.2 µM | HUVEC | |

| IC₅₀ (PC3 Cell Retraction) | 6.2 µM | PC3 | |

| IC₅₀ (EphA2 Phosphorylation) | 5 µM | PC3 |

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | Concentration(s) | Cell Line | Effect | Reference |

| Transwell Migration | 10 µM, 30 µM | HUVEC | Significant reduction in migration | |

| Wound Healing | 30 µM | HUVEC | Reduction in wound healing | |

| In Vitro Angiogenesis | 1.5 - 25 µM | HUVEC | Inhibition of tube formation |

Experimental Protocols

This section provides a detailed methodology for an in vitro angiogenesis (tube formation) assay using HUVECs to evaluate the anti-angiogenic effects of this compound.

Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound (stock solution prepared in DMSO)

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

96-well tissue culture plates

-

Calcein AM (for visualization)

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence microscope with imaging software

Experimental Workflow

Caption: Workflow for the in vitro angiogenesis assay with this compound.

Detailed Protocol

1. Preparation of BME-Coated Plates 1.1. Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C. 1.2. Using pre-cooled pipette tips, add 50-80 µL of BME to each well of a pre-chilled 96-well plate. 1.3. Ensure the BME is evenly distributed across the surface of each well. 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize and form a gel.

2. HUVEC Culture and Preparation 2.1. Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO₂. 2.2. Use HUVECs between passages 2 and 6 for optimal results. 2.3. When cells reach 70-90% confluency, wash them with PBS and detach using Trypsin-EDTA. 2.4. Neutralize the trypsin and centrifuge the cells at 300 x g for 3 minutes. 2.5. Resuspend the cell pellet in basal medium containing a low serum concentration (e.g., 0.5-2% FBS). 2.6. Determine the cell concentration using a hemocytometer or automated cell counter.

3. Treatment and Seeding 3.1. Prepare serial dilutions of this compound in the low-serum basal medium. A vehicle control (e.g., 0.1% DMSO) must be included. 3.2. Dilute the HUVEC suspension to a final concentration of 1-2 x 10⁵ cells/mL. 3.3. Add the desired volume of the this compound dilutions or vehicle to the cell suspension. 3.4. Carefully add 100-150 µL of the cell suspension (containing 1-3 x 10⁴ cells) to each BME-coated well.

4. Incubation and Visualization 4.1. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal time for tube formation should be determined empirically, but significant tube formation is typically observed between 6 and 16 hours. A 15-hour incubation period has been reported for this compound studies. 4.2. After incubation, carefully remove the medium from the wells. 4.3. Stain the cells with a fluorescent dye such as Calcein AM for 30-40 minutes at 37°C to visualize the tube network. 4.4. Wash the wells gently with PBS.

5. Data Acquisition and Analysis 5.1. Acquire images of the tube networks using a fluorescence microscope. 5.2. Quantify the extent of tube formation using imaging analysis software (e.g., ImageJ with an angiogenesis plugin). 5.3. Key parameters to quantify include:

- Total tube length

- Number of nodes/junctions

- Number of polygons/meshes 5.4. Plot the quantified data against the concentration of this compound to determine the IC₅₀ value.

Troubleshooting

-

No tube formation in the control group: Ensure HUVECs are healthy and within a low passage number. Check the quality and polymerization of the BME.

-

High background fluorescence: Ensure complete removal of the Calcein AM solution and perform adequate washing steps.

-

Variability between wells: Ensure even coating of BME and accurate cell seeding.

Conclusion

The provided protocol offers a robust framework for evaluating the anti-angiogenic properties of this compound. By inhibiting the EphA2-ephrin-A1 interaction, this compound effectively disrupts endothelial cell tube formation in vitro, highlighting its potential as a therapeutic agent in angiogenesis-dependent diseases. Researchers should optimize assay conditions based on their specific cell lines and experimental setup.

References

- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ephrin Receptor antagonist | Probechem Biochemicals [probechem.com]

- 4. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of UniPR129 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR129 is a small molecule antagonist of the Eph-ephrin protein-protein interaction, demonstrating competitive and reversible binding, particularly to the EphA2 receptor.[1][2] By inhibiting the interaction between Eph receptors and their ephrin ligands, this compound has shown potential in modulating key signaling pathways involved in tumorigenesis and angiogenesis.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of intestinal adenoma, based on published preclinical studies. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the ligand-binding domain of Eph receptors, preventing the binding of ephrin ligands.[1] This inhibition blocks the subsequent activation of the Eph receptor tyrosine kinase and downstream signaling pathways. In the context of cancer, the EphA2 receptor is frequently overexpressed and its signaling can contribute to cell proliferation, migration, and invasion. By blocking EphA2 activation, this compound can interfere with these oncogenic processes.

Signaling Pathway

Figure 1: this compound Mechanism of Action. this compound competitively inhibits the binding of Ephrin A1 to the EphA2 receptor, blocking downstream signaling pathways such as RAS-MAPK and PI3K-AKT, which are involved in cell proliferation, migration, and invasion.

In Vivo Efficacy Data

The primary in vivo efficacy of this compound has been demonstrated in the APCmin/+ mouse model of intestinal adenoma. This model recapitulates key aspects of human familial adenomatous polyposis and sporadic colorectal cancer.

Summary of In Vivo Efficacy in APCmin/+ Mice

| Mouse Model | Treatment Group | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |

| APCmin/+ | Control | Vehicle | Oral Gavage | Every other day for 8 weeks | - | |

| APCmin/+ | This compound | 30 mg/kg | Oral Gavage | Every other day for 8 weeks | Statistically significant reduction in the number and diameter of adenomas in the ileum. |

Quantitative In Vivo Data: Adenoma Reduction in APCmin/+ Mice

| Parameter | Control Group (Mean ± SEM) | This compound Group (30 mg/kg) (Mean ± SEM) | Percent Reduction | p-value | Reference |

| Total Number of Adenomas | ~100 | ~70 | ~30% | <0.05 | |

| Number of Adenomas in Ileum | ~60 | ~42 | ~30% | <0.001 | |

| Diameter of Adenomas in Ileum (mm) | Not specified | Significantly smaller | - | <0.001 |

Experimental Protocols

The following protocols are based on the methodology reported for the in vivo administration of this compound in the APCmin/+ mouse model.

Experimental Workflow

Figure 2: Experimental Workflow. This diagram outlines the key steps for an in vivo efficacy study of this compound in the APCmin/+ mouse model.

Protocol 1: In Vivo Administration of this compound in APCmin/+ Mice

1. Animal Model:

-

Strain: C57BL/6J-ApcMin/J (APCmin/+) mice.

-

Age: 5-6 weeks at the start of the treatment.

-

Housing: Maintain mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. This compound Formulation:

-